molecular formula C8H6BrFO2 B15124459 4-Bromo-5-fluoro-2-methoxybenzaldehyde

4-Bromo-5-fluoro-2-methoxybenzaldehyde

Cat. No.: B15124459
M. Wt: 233.03 g/mol
InChI Key: OJRANRXADNWAEV-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is utilized in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the metal-halogen exchange reaction followed by formylation. For instance, 1,4-dibromo-2-fluorobenzene can undergo metal-halogen exchange with butyl lithium at cryogenic temperatures, followed by formylation using a formyl source such as DMF . Another method involves the reaction of 2-fluoro-4-bromobenzaldehyde with methanol in the presence of potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Formation of 4-Bromo-5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 4-Bromo-5-fluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-5-fluoro-2-methoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methoxybenzaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-5-methoxybenzaldehyde
  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde
  • 5-Fluoro-2-methoxybenzaldehyde

Comparison: 4-Bromo-5-fluoro-2-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes and research applications .

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

4-bromo-5-fluoro-2-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrFO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-4H,1H3

InChI Key

OJRANRXADNWAEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)Br

Origin of Product

United States

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